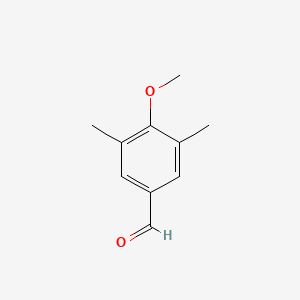

3,5-Dimethyl-4-Methoxybenzaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-methoxy-3,5-dimethylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-7-4-9(6-11)5-8(2)10(7)12-3/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNIGEINPLSDHBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1OC)C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00374399 | |

| Record name | 3,5-Dimethyl-4-Methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00374399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39250-90-3 | |

| Record name | 3,5-Dimethyl-4-Methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00374399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 39250-90-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3,5-Dimethyl-4-Methoxybenzaldehyde: Synthesis, Properties, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 3,5-Dimethyl-4-methoxybenzaldehyde, a substituted aromatic aldehyde with significant potential as a building block in synthetic organic chemistry and drug development. While this specific isomer is not as widely documented as some of its counterparts, its unique substitution pattern offers intriguing possibilities for medicinal chemists and researchers. This document will delve into its physicochemical properties, provide a detailed, field-proven synthesis protocol, and explore its potential applications, grounded in authoritative scientific principles.

Introduction: The Strategic Importance of Substituted Benzaldehydes

Substituted benzaldehydes are a cornerstone of organic synthesis, serving as versatile precursors for a vast array of more complex molecules. The nature and position of substituents on the benzene ring profoundly influence the reactivity of the aldehyde group and the overall pharmacological profile of the resulting derivatives. This compound, with its electron-donating methoxy and methyl groups, presents a unique electronic and steric environment, making it a valuable synthon for creating novel molecular architectures. Its structural similarity to other biologically active benzaldehydes suggests its potential utility in the synthesis of new therapeutic agents.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is paramount for its effective use in research and development. The table below summarizes the key properties of this compound and its immediate precursor, 3,5-Dimethyl-4-hydroxybenzaldehyde.

| Property | This compound (Predicted) | 3,5-Dimethyl-4-hydroxybenzaldehyde[1] |

| CAS Number | Not explicitly assigned | 2233-18-3[1] |

| Molecular Formula | C₁₀H₁₂O₂ | C₉H₁₀O₂[1] |

| Molecular Weight | 164.20 g/mol | 150.17 g/mol [1] |

| Appearance | Likely a colorless to pale yellow solid or liquid | White solid[2] |

| Boiling Point | Predicted to be higher than the hydroxy analog | - |

| Melting Point | Dependent on purity | - |

| Solubility | Expected to be soluble in common organic solvents | Soluble in organic solvents |

| IUPAC Name | This compound | 4-hydroxy-3,5-dimethylbenzaldehyde[1] |

Synthesis Protocol: A Validated Approach

The synthesis of this compound can be reliably achieved through a two-step process starting from the commercially available 2,4,6-trimethylphenol. The first step involves the selective oxidation of one of the methyl groups to an aldehyde, yielding 3,5-Dimethyl-4-hydroxybenzaldehyde. The subsequent step is the methylation of the phenolic hydroxyl group.

Step 1: Synthesis of 3,5-Dimethyl-4-hydroxybenzaldehyde

A robust method for the synthesis of 3,5-Dimethyl-4-hydroxybenzaldehyde from 2,4,6-trimethylphenol has been reported, utilizing a cobalt(II) acetate-catalyzed aerobic oxidation.[2]

Experimental Protocol:

-

To a mixture of 2,4,6-trimethylphenol (5.0 mmol), cobalt(II) acetate tetrahydrate (0.05 mmol, 12 mg), and sodium hydroxide (5.0 mmol, 0.2 g) in ethylene glycol/water (5.0 mL/0.25 mL), bubble oxygen (1.0 atm) with stirring at 50 °C for 12 hours.[2]

-

After the reaction is complete, add 2% hydrochloric acid (10.0 mL) and chloroform (10.0 mL) to the reaction mixture.[2]

-

Separate the chloroform phase and extract the aqueous phase with chloroform (2 x 10.0 mL).[2]

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[2]

-

Purify the residue by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate, 5/1) to yield 3,5-Dimethyl-4-hydroxybenzaldehyde as a white solid.[2]

Step 2: Methylation of 3,5-Dimethyl-4-hydroxybenzaldehyde

The methylation of the phenolic hydroxyl group is a standard and well-documented procedure in organic synthesis. A common and effective method involves the use of a methylating agent such as dimethyl sulfate or methyl iodide in the presence of a base.[3][4]

Experimental Protocol:

-

In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,5-Dimethyl-4-hydroxybenzaldehyde (1.0 equivalent) in dry acetone.

-

Add anhydrous potassium carbonate (2-3 equivalents) to the solution.

-

Add dimethyl sulfate or methyl iodide (1.1-1.5 equivalents) dropwise to the stirred suspension.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the potassium carbonate.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude this compound.

-

If necessary, purify the product by column chromatography or recrystallization.

Safety and Handling

-

General Precautions: Handle in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust or vapors and prevent contact with skin and eyes.

-

Precursor Safety: 3,5-Dimethyl-4-hydroxybenzaldehyde is a skin and eye irritant and may cause respiratory irritation. [5]Methylating agents like dimethyl sulfate are highly toxic and carcinogenic and must be handled with extreme caution.

Conclusion

This compound represents a valuable, albeit under-explored, chemical entity for researchers and scientists in the field of drug development. Its straightforward synthesis from readily available starting materials, combined with its unique structural features, makes it an attractive building block for the creation of novel and potentially bioactive molecules. This guide provides a solid foundation for its synthesis and handling, encouraging its wider adoption and exploration in the pursuit of new therapeutic discoveries.

References

- Google Patents. (n.d.). EP0155335A1 - Process for the preparation of 3,5-dimethoxy-4-alkoxy-benzaldehydes.

-

ResearchGate. (2013). What are the ideal conditions for methylating the di hydroxy groups by using potassium carbonate and methyl iodide?. Retrieved from [Link]

-

PubChem. (n.d.). 3,5-Dimethoxy-4-propoxybenzaldehyde. Retrieved from [Link]

- Google Patents. (n.d.). US4065504A - Process for the methylation of hydroxybenzene derivatives.

-

PubChem. (n.d.). 3,5-Dimethyl-4-hydroxybenzaldehyde. Retrieved from [Link]

- Google Patents. (n.d.). CN106946674B - Method for synthesizing environment-friendly p-methoxybenzaldehyde.

-

PubChem. (n.d.). 4-Methoxybenzaldehyde. Retrieved from [Link]

-

ResearchGate. (2025). A facile synthesis of 3,5-dimethyl-4-hydroxybenzaldehyde via copper-mediated selective oxidation of 2,4,6-trimethylphenol. Retrieved from [Link]

-

Arkivoc. (n.d.). Synthesis of [3-13C]-2,3-dihydroxy-4-methoxybenzaldehyde. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Benzaldehyde, 4-ethoxy-3-hydroxy-. Retrieved from [Link]

-

Wikipedia. (n.d.). 3,4,5-Trimethoxybenzaldehyde. Retrieved from [Link]

- Google Patents. (n.d.). CN114920634A - Method for synthesizing p-methoxybenzaldehyde.

-

PubChem. (n.d.). Benzaldehyde, 3,5-dimethyl-. Retrieved from [Link]

Sources

- 1. 3,5-Dimethyl-4-hydroxybenzaldehyde | C9H10O2 | CID 75222 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3,5-Dimethyl-4-hydroxybenzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. US4065504A - Process for the methylation of hydroxybenzene derivatives - Google Patents [patents.google.com]

- 5. 3,5-Dimethoxy-4-hydroxybenzaldehyde, 98% | Fisher Scientific [fishersci.ca]

An In-depth Technical Guide to 3,5-Dimethyl-4-Methoxybenzaldehyde: Synthesis, Characterization, and Applications in Drug Discovery

This technical guide provides a comprehensive overview of 3,5-Dimethyl-4-Methoxybenzaldehyde, a key aromatic aldehyde intermediate. Designed for researchers, scientists, and professionals in drug development, this document delves into its fundamental chemical properties, detailed synthetic protocols, analytical characterization, and potential applications in medicinal chemistry, with a focus on the causal reasoning behind experimental methodologies.

Core Molecular and Physical Properties

This compound, a substituted aromatic aldehyde, possesses a unique molecular architecture that makes it a valuable building block in organic synthesis. The strategic placement of two methyl groups and a methoxy group on the benzene ring influences its reactivity and the properties of its derivatives.

Molecular Structure and Weight

The foundational attributes of this compound are summarized below. The molecular weight is derived from its chemical formula, C10H12O2, which is consistent with isomeric compounds such as 2,5-Dimethyl-4-methoxybenzaldehyde.

| Property | Value | Source |

| Molecular Formula | C10H12O2 | - |

| Molecular Weight | 164.20 g/mol | Calculated |

| IUPAC Name | This compound | - |

| CAS Number | 39250-90-3 | [1] |

Synthesis of this compound: A Two-Step Approach

The synthesis of this compound is most effectively achieved through a two-step process commencing with the selective oxidation of a readily available starting material, 2,4,6-trimethylphenol. This is followed by the methylation of the resulting hydroxyl intermediate. This approach is favored due to its efficiency and the high purity of the final product.

Step 1: Selective Oxidation of 2,4,6-Trimethylphenol

The initial step involves the conversion of 2,4,6-trimethylphenol to 3,5-Dimethyl-4-hydroxybenzaldehyde. This transformation leverages a chemoselective oxidation that targets one of the methyl groups ortho to the hydroxyl group, converting it to an aldehyde.

Experimental Protocol:

A mixture of 2,4,6-trimethylphenol (5.0 mmol), cobalt(II) acetate tetrahydrate (0.05 mmol, 12 mg), and sodium hydroxide (5.0 mmol, 0.2 g) in a solution of ethylene glycol and water (5.0 mL/0.25 mL) is subjected to stirring with bubbling oxygen (1.0 atm) at 50°C for 12 hours.[2] Following the reaction, the mixture is acidified with hydrochloric acid (10.0 mL, 2%) and extracted with chloroform (3 x 10.0 mL). The combined organic layers are dried over anhydrous sodium sulfate, concentrated, and the resulting residue is purified by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate, 5/1) to yield 3,5-Dimethyl-4-hydroxybenzaldehyde as a white solid.[2]

Causality of Experimental Choices:

-

Cobalt(II) Acetate as Catalyst: The cobalt catalyst is crucial for activating molecular oxygen, facilitating the selective oxidation of the methyl group.

-

Basic Conditions: The use of sodium hydroxide is essential to deprotonate the phenolic hydroxyl group, enhancing the electron-donating capacity of the ring and activating the ortho methyl groups towards oxidation.

-

Solvent System: The ethylene glycol/water mixture provides a suitable medium for the reaction, ensuring the solubility of both the organic substrate and the inorganic base.

Step 2: Methylation of 3,5-Dimethyl-4-hydroxybenzaldehyde

The second step involves the methylation of the phenolic hydroxyl group of 3,5-Dimethyl-4-hydroxybenzaldehyde to yield the final product. This is a standard O-methylation reaction, for which several effective reagents can be employed. Dimethyl carbonate (DMC) is an environmentally friendly and efficient methylating agent.

Experimental Protocol:

3,5-Dimethyl-4-hydroxybenzaldehyde (1 equivalent) is dissolved in a suitable solvent such as DMF. A base, for instance, potassium carbonate (a slight excess), is added to the solution. Dimethyl carbonate (1.5-2.0 equivalents) is then introduced as the methylating agent.[3] The reaction mixture is heated, typically in the range of 120-150°C, and monitored by thin-layer chromatography (TLC) until completion.[3] Upon completion, the reaction mixture is cooled, diluted with water, and extracted with an organic solvent like ethyl acetate. The organic layer is then washed, dried, and concentrated to give the crude product, which can be further purified by chromatography or recrystallization.

Causality of Experimental Choices:

-

Dimethyl Carbonate (DMC): DMC is a green and effective methylating agent, offering a safer alternative to traditional reagents like dimethyl sulfate or methyl halides.[3]

-

Potassium Carbonate: This base is used to deprotonate the phenolic hydroxyl group, forming a phenoxide ion that acts as a nucleophile to attack the methyl group of DMC.

-

Solvent and Temperature: DMF is a polar aprotic solvent that facilitates the nucleophilic substitution reaction. The elevated temperature provides the necessary activation energy for the reaction to proceed at a reasonable rate.

Caption: Synthetic workflow for this compound.

Analytical Characterization

Thorough analytical characterization is imperative to confirm the identity and purity of the synthesized this compound. The following sections detail the expected spectroscopic data based on the analysis of structurally related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure.

Expected ¹H NMR Data (400 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.9 | s | 1H | Aldehyde proton (-CHO) |

| ~7.5 | s | 2H | Aromatic protons (H-2, H-6) |

| ~3.8 | s | 3H | Methoxy protons (-OCH₃) |

| ~2.3 | s | 6H | Methyl protons (-CH₃) |

Rationale for Predictions: The predicted chemical shifts are based on data from similar structures. For instance, the aldehyde proton in related benzaldehydes typically appears around 9.9-10.0 ppm. The two aromatic protons are expected to be equivalent due to the symmetry of the molecule, resulting in a singlet. The methoxy and dimethyl protons will also appear as singlets at their characteristic chemical shifts.

Expected ¹³C NMR Data (100 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~192 | Aldehyde carbon (C=O) |

| ~160 | Aromatic carbon (C-4, attached to -OCH₃) |

| ~138 | Aromatic carbons (C-3, C-5, attached to -CH₃) |

| ~130 | Aromatic carbon (C-1, attached to -CHO) |

| ~128 | Aromatic carbons (C-2, C-6) |

| ~55 | Methoxy carbon (-OCH₃) |

| ~21 | Methyl carbons (-CH₃) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Functional Group |

| ~2950-2850 | C-H stretch (aliphatic) |

| ~2850-2750 | C-H stretch (aldehyde) |

| ~1700 | C=O stretch (aldehyde) |

| ~1600, ~1470 | C=C stretch (aromatic) |

| ~1250 | C-O stretch (aryl ether) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern.

Expected Mass Spectrum Data (Electron Ionization - EI):

| m/z | Interpretation |

| 164 | Molecular ion [M]⁺ |

| 163 | [M-H]⁺ |

| 149 | [M-CH₃]⁺ |

| 135 | [M-CHO]⁺ |

Applications in Drug Discovery and Development

Substituted benzaldehydes are pivotal intermediates in the synthesis of a wide range of pharmaceuticals. The unique substitution pattern of this compound makes it a promising candidate for the development of novel therapeutic agents.

Scaffold for Bioactive Molecules

The aldehyde functionality of this compound serves as a versatile handle for various chemical transformations, including:

-

Reductive Amination: To synthesize substituted benzylamines, which are common motifs in drug molecules.

-

Wittig Reaction: To form stilbene derivatives, a class of compounds known for their diverse biological activities.

-

Condensation Reactions: To produce chalcones and Schiff bases, both of which are important pharmacophores.

The presence of the methoxy and dimethyl groups can influence the pharmacokinetic properties of the resulting molecules, such as lipophilicity and metabolic stability.

Analogue Synthesis

This compound can be utilized in the synthesis of analogues of known drugs to explore structure-activity relationships (SAR). For example, it can be used to create derivatives of compounds like trimethoprim, where substituted benzaldehydes are key precursors.[4][5]

Caption: Potential synthetic applications in medicinal chemistry.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate safety precautions. It is advisable to work in a well-ventilated fume hood and wear personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in the field of drug discovery and development. Its straightforward synthesis from readily available starting materials, combined with the reactivity of its aldehyde group, makes it an attractive building block for the creation of complex and biologically active molecules. The information provided in this guide serves as a comprehensive resource for scientists and researchers looking to utilize this compound in their synthetic endeavors.

References

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

Royal Society of Chemistry. (2016). Electronic Supplementary Information. Retrieved from [Link]

-

PubChem. (2015). CID 87812279. Retrieved from [Link]

- Google Patents. (n.d.). EP0155335A1 - Process for the preparation of 3,5-dimethoxy-4-alkoxy-benzaldehydes.

-

(n.d.). Supporting Information. Retrieved from [Link]

-

NIST. (n.d.). Benzaldehyde, 3,4-dimethoxy-. Retrieved from [Link]

-

NIST. (n.d.). Benzaldehyde, 3,4-dimethoxy-. Retrieved from [Link]

- Google Patents. (n.d.). CN106946674B - Method for synthesizing environment-friendly p-methoxybenzaldehyde.

-

PubChem. (n.d.). 3,5-Dimethoxybenzaldehyde. Retrieved from [Link]

-

PubChem. (n.d.). 4-Methoxybenzaldehyde. Retrieved from [Link]

-

mVOC 4.0. (n.d.). 4-Methoxybenzaldehyde. Retrieved from [Link]

-

(n.d.). Synthesis of [3-C-13]-2,3-dihydroxy-4-methoxybenzaldehyde. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0029686). Retrieved from [Link]

-

SpectraBase. (n.d.). 3,4-Dimethoxy-benzaldehyde - Optional[FTIR] - Spectrum. Retrieved from [Link]

-

NIST. (n.d.). Benzaldehyde, 4-hydroxy-3,5-dimethoxy-. Retrieved from [Link]

-

Wikipedia. (n.d.). 3,4,5-Trimethoxybenzaldehyde. Retrieved from [Link]

-

mzCloud. (2017). 4 Methoxybenzaldehyde. Retrieved from [Link]

-

MassBank. (2008). MSBNK-Fac_Eng_Univ_Tokyo-JP000532. Retrieved from [Link]

-

PubChem. (n.d.). Benzaldehyde, 3,5-dimethyl-. Retrieved from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. 3,5-Dimethyl-4-hydroxybenzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 3. CN106946674B - Method for synthesizing environment-friendly p-methoxybenzaldehyde - Google Patents [patents.google.com]

- 4. EP0155335A1 - Process for the preparation of 3,5-dimethoxy-4-alkoxy-benzaldehydes - Google Patents [patents.google.com]

- 5. 3,4,5-Trimethoxybenzaldehyde - Wikipedia [en.wikipedia.org]

A Technical Guide to the Structural Elucidation of 3,5-Dimethyl-4-Methoxybenzaldehyde

Abstract

The unambiguous determination of a molecule's structure is the bedrock of chemical research and development. Every subsequent investigation into a compound's reactivity, biological activity, and material properties depends on the accuracy of its structural assignment. This guide provides an in-depth, technically-focused walkthrough of the structure elucidation of 3,5-Dimethyl-4-methoxybenzaldehyde. By integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), we will demonstrate how a cohesive and self-validating structural hypothesis is formed and confirmed. The narrative emphasizes the causal relationships behind spectroscopic signals, providing field-proven insights into experimental choices and data interpretation.

Introduction and Structural Hypothesis

This compound is an aromatic aldehyde, a class of compounds widely used as intermediates in the synthesis of pharmaceuticals, fragrances, and agrochemicals. Its precise structure dictates its chemical behavior. The name itself implies a specific arrangement of functional groups on a benzene ring: an aldehyde group (-CHO), two methyl groups (-CH₃), and one methoxy group (-OCH₃).

Based on IUPAC nomenclature, we can propose the following initial structure:

Caption: Proposed structure of this compound.

The following sections will detail the spectroscopic evidence required to confirm this hypothesis, treating each piece of data as a test of its validity.

Spectroscopic Verification: A Multi-faceted Approach

¹H NMR Spectroscopy: Mapping the Proton Environment

Proton NMR (¹H NMR) provides information on the number of distinct proton environments, their electronic surroundings, and their proximity to other protons.

Expected Signals and Causality:

-

Aldehyde Proton (CHO): One proton, appearing as a singlet, is expected far downfield in the range of δ 9.0-10.0 ppm .[1][2][3] This significant deshielding is caused by the strong electron-withdrawing effect of the carbonyl oxygen and the anisotropic magnetic field of the π system.[2] Its integration value will be 1H.

-

Aromatic Protons (Ar-H): The proposed structure exhibits symmetry. The two protons on the aromatic ring (at C-2 and C-6) are chemically equivalent. With no adjacent protons to couple with, they will appear as a single signal (a singlet) integrating to 2H. Their chemical shift is anticipated around δ 7.0-7.8 ppm , influenced by the aldehyde and methoxy groups.

-

Methoxy Protons (-OCH₃): The three protons of the methoxy group are equivalent and will produce a sharp singlet integrating to 3H. Protons on carbons adjacent to an ether oxygen are typically found in the δ 3.4-4.5 ppm range.[4][5]

-

Methyl Protons (-CH₃): The two methyl groups are symmetrically positioned and thus chemically equivalent. This will result in a single signal, a singlet, integrating to 6H. These protons, being attached to the aromatic ring, are expected to resonate around δ 2.0-2.5 ppm .[1][6]

| Proton Type | Expected Chemical Shift (δ, ppm) | Integration | Splitting Pattern | Justification |

| Aldehydic | 9.0 - 10.0 | 1H | Singlet | Highly deshielded by C=O group; no adjacent H.[1][2] |

| Aromatic | 7.0 - 7.8 | 2H | Singlet | Symmetrical structure makes both protons equivalent; no adjacent H. |

| Methoxy | 3.4 - 4.5 | 3H | Singlet | Deshielded by adjacent oxygen; no adjacent H.[4][5] |

| Methyl | 2.0 - 2.5 | 6H | Singlet | Symmetrical structure makes both groups equivalent; no adjacent H. |

This predicted pattern of four distinct singlets with an integration ratio of 1:2:3:6 provides a unique fingerprint for the proposed structure.

¹³C NMR Spectroscopy: The Carbon Skeleton

Carbon NMR (¹³C NMR) reveals the number of unique carbon environments. Due to the molecule's symmetry, we expect fewer signals than the total number of carbons. The molecular formula is C₁₀H₁₂O₂.

Expected Signals:

-

Carbonyl Carbon (C=O): The aldehyde carbonyl carbon is highly deshielded and typically appears in the δ 190-200 ppm range.[3]

-

Aromatic Carbons (Ar-C):

-

C-4 (C-O): The carbon bearing the methoxy group will be shifted downfield due to the oxygen's electronegativity, expected around δ 160-165 ppm .

-

C-1 (C-CHO): The carbon attached to the aldehyde group.

-

C-3 and C-5 (C-CH₃): These two carbons are equivalent due to symmetry.

-

C-2 and C-6 (C-H): These two carbons are also equivalent.

-

-

Methoxy Carbon (-OCH₃): The carbon of the methoxy group is expected in the ether region, typically around δ 50-80 ppm .[4]

-

Methyl Carbons (-CH₃): The two equivalent methyl carbons will produce a single signal in the aliphatic region, typically δ 15-25 ppm .

In total, we predict 6 distinct signals in the ¹³C NMR spectrum, confirming the molecular symmetry.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is exceptionally useful for identifying key functional groups based on their vibrational frequencies.

Key Diagnostic Peaks:

-

C=O Stretch (Aldehyde): A strong, sharp absorption is expected for the carbonyl group. For an aromatic aldehyde, this stretch typically appears in the range of 1710-1685 cm⁻¹ .[7] Conjugation with the aromatic ring lowers the frequency compared to a saturated aldehyde.[6]

-

C-H Stretch (Aldehyde): A characteristic, and often diagnostic, pair of medium-intensity peaks can appear around 2830-2695 cm⁻¹ .[7] One of these is often seen as a shoulder on the main alkyl C-H stretching bands.[1][6]

-

C-O Stretch (Aryl Ether): Aryl alkyl ethers display two characteristic strong C-O stretching bands. An asymmetric stretch is expected near 1250 cm⁻¹ and a symmetric stretch near 1040 cm⁻¹ .[5][8][9]

-

C-H Stretch (Aromatic/Alkyl): Aromatic C-H stretches will appear just above 3000 cm⁻¹, while the sp³ C-H stretches of the methyl and methoxy groups will be just below 3000 cm⁻¹.

-

C=C Stretch (Aromatic): Medium to weak absorptions in the 1600-1450 cm⁻¹ region are characteristic of the aromatic ring.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Aldehyde | C=O Stretch | 1710 - 1685 | Strong, Sharp |

| Aldehyde | C-H Stretch | 2830 - 2695 | Medium (often two peaks) |

| Aryl Ether | Asymmetric C-O-C Stretch | ~1250 | Strong |

| Aryl Ether | Symmetric C-O-C Stretch | ~1040 | Strong |

| Aromatic | C=C Stretch | 1600 - 1450 | Medium to Weak |

The presence of all these key bands provides strong, corroborating evidence for the proposed functional groups.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides two critical pieces of information: the molecular weight of the compound and structural clues from its fragmentation pattern upon ionization. The molecular formula C₁₀H₁₂O₂ corresponds to a molecular weight of 166.0786 g/mol .

Expected Fragmentation Pattern:

-

Molecular Ion (M⁺•): A prominent peak at m/z = 166 corresponding to the intact molecule radical cation is expected.

-

M-1 Peak: Aldehydes can readily lose the aldehydic hydrogen, leading to a significant peak at m/z = 165 (M-1) .[3] This results from the formation of a stable acylium ion.

-

Loss of Methyl Radical (•CH₃): A peak at m/z = 151 (M-15) would indicate the loss of a methyl radical from the methoxy group or one of the ring methyl groups.

-

Loss of Formyl Radical (•CHO): Alpha-cleavage can lead to the loss of the entire aldehyde group as a formyl radical, resulting in a peak at m/z = 137 (M-29) .

-

Benzylic Cleavage: The bond beta to the aromatic ring is prone to cleavage. While there isn't a simple alkyl chain, related fragmentations are common in aromatic compounds.[10][11][12]

Caption: Key fragmentation pathways for this compound.

The observation of the molecular ion at m/z 166 confirms the molecular formula, while the specific fragment ions provide direct evidence for the presence of the aldehyde and methyl groups.

Integrated Analysis and Conclusion

The true power of this multi-technique approach lies in the integration of all data points.

-

MS confirms the molecular formula (C₁₀H₁₂O₂) and molecular weight (166 g/mol ).

-

IR confirms the presence of the key functional groups: an aromatic aldehyde (C=O at ~1690 cm⁻¹, C-H at ~2720 cm⁻¹) and an aryl ether (C-O at ~1250, 1040 cm⁻¹).

-

¹³C NMR confirms the molecular symmetry, showing only 6 unique carbon environments for the 10-carbon skeleton.

-

¹H NMR provides the final, definitive placement of these groups. The 1:2:3:6 ratio of four distinct singlets is only possible with the proposed 3,5-dimethyl-4-methoxy substitution pattern. Any other arrangement would break the symmetry and result in more complex signals with different splitting patterns.

Together, these independent lines of spectroscopic evidence converge on a single, unambiguous structure. The data are internally consistent and cross-validate each other, providing a high degree of confidence in the structural assignment of this compound.

Appendix: Standard Operating Protocols

Protocol 4.1: NMR Sample Preparation

-

Weigh approximately 5-10 mg of the solid this compound sample.

-

Transfer the sample into a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Chloroform-d).

-

Cap the NMR tube and gently invert several times or vortex briefly until the sample is fully dissolved.

-

If necessary, add a small amount of an internal standard (e.g., Tetramethylsilane, TMS).

-

Insert the tube into the NMR spectrometer for analysis.

Protocol 4.2: FTIR Sample Preparation (ATR)

-

Ensure the Attenuated Total Reflectance (ATR) crystal of the FTIR spectrometer is clean. Record a background spectrum.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum.

-

Clean the crystal thoroughly with an appropriate solvent (e.g., isopropanol) after analysis.

Protocol 4.3: Mass Spectrometry Sample Preparation (EI)

-

Dissolve a small amount of the sample (~1 mg/mL) in a volatile solvent (e.g., methanol or dichloromethane).

-

Inject a small volume (e.g., 1 µL) of the solution into the gas chromatograph (GC) inlet for separation and subsequent introduction into the mass spectrometer's electron ionization (EI) source.

-

Alternatively, for direct insertion, place a small amount of the sample on a probe and insert it directly into the ion source.

References

-

Chemistry LibreTexts. (2020). 18.2: Spectroscopy of Ketones and Aldehydes. [Link]

-

OrganicChemGuide. (n.d.). 1H NMR Chemical Shifts. [Link]

-

University of Colorado Boulder. (n.d.). Spectroscopy Tutorial: Aldehydes. [Link]

-

Chemistry LibreTexts. (2023). 19.14 Spectroscopy of Aldehydes and Ketones. [Link]

-

Spectroscopy Online. (2017). The C-O Bond III: Ethers By a Knockout. [Link]

-

JoVE. (n.d.). NMR Spectroscopy and Mass Spectrometry of Aldehydes and Ketones. [Link]

-

Ricci, C., et al. (2006). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. Journal of Mass Spectrometry, 41(6), 742-753. [Link]

-

SlidePlayer. (n.d.). General Fragmentation Modes. [Link]

-

Chemistry Stack Exchange. (n.d.). Ether Infrared spectra. [Link]

-

JoVE. (n.d.). Mass Spectrometry: Aromatic Compound Fragmentation. [Link]

-

University of Calgary. (n.d.). Interpretation of mass spectra. [Link]

-

YouTube. (2023). IR spectrum of Ethers || FTIR spectroscopy || Difference from Esters & alcohols. [Link]

-

Chemistry LibreTexts. (2024). 18.8: Spectroscopy of Ethers. [Link]

-

NIST WebBook. (n.d.). Benzaldehyde, 3,5-dimethoxy-. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. organicchemistryguide.com [organicchemistryguide.com]

- 3. Video: NMR Spectroscopy and Mass Spectrometry of Aldehydes and Ketones [jove.com]

- 4. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. Chemistry: Ether Infrared spectra [openchemistryhelp.blogspot.com]

- 9. m.youtube.com [m.youtube.com]

- 10. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 11. uni-saarland.de [uni-saarland.de]

- 12. Video: Mass Spectrometry: Aromatic Compound Fragmentation [jove.com]

3,5-Dimethyl-4-Methoxybenzaldehyde spectroscopic data

An In-Depth Technical Guide to the Spectroscopic Characterization of 3,5-Dimethyl-4-Methoxybenzaldehyde

Authored by: A Senior Application Scientist

This guide provides a comprehensive analysis of the core spectroscopic data for this compound (C₁₀H₁₂O₂), a key aromatic aldehyde derivative. Designed for researchers, scientists, and professionals in drug development, this document delves into the principles and practical application of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) for the unambiguous structural elucidation of this compound. The methodologies and interpretations presented herein are grounded in established scientific principles to ensure technical accuracy and reliability.

Molecular Structure and Overview

This compound is a substituted aromatic aldehyde with a molecular weight of 164.20 g/mol . Its structure features a benzene ring substituted with two methyl groups, one methoxy group, and a formyl (aldehyde) group. The precise arrangement of these functional groups gives rise to a unique spectroscopic fingerprint, which is critical for its identification and quality control in synthetic applications.

Caption: 2D Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic compounds by observing the magnetic fields around atomic nuclei.[1] It provides detailed information about the chemical environment, connectivity, and dynamics of molecules in solution.[2][3] For this compound, both ¹H and ¹³C NMR are indispensable for a complete structural assignment.

¹H NMR Spectroscopy: Proton Environment Analysis

Proton NMR (¹H NMR) provides information on the number of different types of protons and their neighboring environments.

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

Data Acquisition: Acquire the spectrum at room temperature. Set the spectral width to cover the range of 0-12 ppm. Use a standard pulse sequence with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction. Calibrate the chemical shift scale using the residual solvent peak (CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0 ppm.

The symmetry of the molecule simplifies the ¹H NMR spectrum. Due to the plane of symmetry passing through the aldehyde and methoxy groups, the two aromatic protons are chemically equivalent, as are the two methyl groups.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.85 | Singlet (s) | 1H | Aldehydic H (CHO) |

| ~7.55 | Singlet (s) | 2H | Aromatic H (Ar-H) |

| ~3.80 | Singlet (s) | 3H | Methoxy H (OCH₃) |

| ~2.30 | Singlet (s) | 6H | Methyl H (Ar-CH₃) |

Causality of Assignments:

-

The aldehyde proton appears at a highly deshielded chemical shift (~9.85 ppm) due to the strong electron-withdrawing effect of the carbonyl oxygen and the magnetic anisotropy of the C=O bond.[4] It appears as a singlet as it has no adjacent protons.

-

The two aromatic protons are equivalent and appear as a single peak. Their chemical shift (~7.55 ppm) is influenced by the electron-donating methyl and methoxy groups and the electron-withdrawing aldehyde group. They appear as a singlet due to the absence of adjacent aromatic protons for coupling.

-

The methoxy protons (~3.80 ppm) are shielded relative to the aromatic protons and appear as a sharp singlet.[5]

-

The six protons of the two equivalent methyl groups (~2.30 ppm) give rise to a single, integrated peak, appearing as a singlet.[6]

¹³C NMR Spectroscopy: Carbon Skeleton Elucidation

Carbon-13 NMR provides a map of the carbon framework of a molecule. Each unique carbon atom typically gives a distinct signal.[7]

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.

-

Instrumentation: Utilize the same NMR spectrometer, switching to the ¹³C nucleus frequency.

-

Data Acquisition: Acquire a proton-decoupled spectrum to ensure each unique carbon appears as a singlet. A wider spectral width (e.g., 0-220 ppm) is required. A larger number of scans is necessary (e.g., 1024 or more) to obtain an adequate signal.

-

Processing: Process the data similarly to the ¹H NMR spectrum. Calibrate the chemical shift scale using the solvent peak (CDCl₃ at 77.16 ppm).

| Chemical Shift (δ, ppm) | Assignment |

| ~192.0 | Carbonyl C (C=O) |

| ~163.5 | Aromatic C (C-OCH₃) |

| ~140.0 | Aromatic C (C-CH₃) |

| ~131.5 | Aromatic C (C-CHO) |

| ~129.5 | Aromatic C (C-H) |

| ~55.5 | Methoxy C (OCH₃) |

| ~20.5 | Methyl C (Ar-CH₃) |

Causality of Assignments:

-

The carbonyl carbon (~192.0 ppm) is the most deshielded carbon due to the double bond to the highly electronegative oxygen atom.[8]

-

The aromatic carbon attached to the methoxy group (~163.5 ppm) is significantly deshielded due to the electron-withdrawing inductive effect and resonance of the oxygen atom.

-

The remaining aromatic carbons are assigned based on substituent effects, with carbons bearing substituents appearing at different fields than those bonded to hydrogen.

-

The methoxy (~55.5 ppm) and methyl (~20.5 ppm) carbons appear in the shielded, aliphatic region of the spectrum.[5][6]

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a technique used to identify functional groups in a molecule.[9] It works on the principle that chemical bonds vibrate at specific frequencies, and when infrared radiation matching these frequencies is passed through a sample, the energy is absorbed.[10]

-

Sample Preparation: For a solid sample, the KBr pellet method is common. Mix a small amount of the sample (1-2 mg) with ~100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it on a salt plate (e.g., NaCl), and allowing the solvent to evaporate.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record a background spectrum of the pure KBr pellet or empty salt plate. Then, place the sample in the beam path and acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background.

-

Analysis: Analyze the resulting spectrum, which plots transmittance (%) versus wavenumber (cm⁻¹), to identify characteristic absorption bands.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Weak-Medium | Aromatic C-H Stretch |

| ~2960-2850 | Medium | Aliphatic C-H Stretch (CH₃) |

| ~2830 & ~2730 | Weak-Medium | Aldehydic C-H Stretch (Fermi doublet) |

| ~1695 | Strong, Sharp | Carbonyl C=O Stretch (Aromatic Aldehyde) |

| ~1600, ~1470 | Medium | Aromatic C=C Ring Stretch |

| ~1240 | Strong | Aryl-Alkyl Ether C-O Stretch |

Interpretation of Key Peaks:

-

Aldehyde Group: The presence of an aldehyde is strongly confirmed by two key features: the intense C=O stretch around 1695 cm⁻¹ (the position is lowered from a typical aliphatic aldehyde due to conjugation with the aromatic ring) and the characteristic pair of weak C-H stretching bands around 2830 and 2730 cm⁻¹.[8][11][12] The latter is particularly diagnostic for aldehydes.

-

Aromatic System: The weak absorption above 3000 cm⁻¹ indicates aromatic C-H bonds, and the medium peaks around 1600 and 1470 cm⁻¹ are due to C=C stretching vibrations within the benzene ring.[13]

-

Ether Linkage: A strong, prominent band around 1240 cm⁻¹ is characteristic of the aryl C-O stretching vibration of the methoxy group.[10]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[14] In Electron Ionization (EI) MS, high-energy electrons bombard the molecule, causing it to ionize and fragment. The resulting fragmentation pattern serves as a molecular fingerprint that can be used to determine the molecular weight and deduce structural information.[15]

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).

-

Ionization: Bombard the sample with a beam of 70 eV electrons in the ion source. This energy is sufficient to cause ionization and extensive, reproducible fragmentation.

-

Mass Analysis: Accelerate the resulting positively charged ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.

-

Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum.

The molecular formula C₁₀H₁₂O₂ gives a molecular weight of 164.08 g/mol . The mass spectrum will show a molecular ion peak ([M]⁺•) at m/z = 164.

Caption: Key EI-MS Fragmentation Pathways for this compound.

Table of Major Predicted Fragments:

| m/z | Proposed Fragment Ion | Comments |

| 164 | [C₁₀H₁₂O₂]⁺• | Molecular Ion (M⁺•) |

| 163 | [M - H]⁺ | Loss of the aldehydic hydrogen radical; a common and significant peak for aldehydes.[16][17] |

| 135 | [M - CHO]⁺ | Loss of the formyl radical. This can also arise from the m/z 163 fragment by loss of CO.[16][17] |

| 136 | [M - CO]⁺• | Loss of a neutral carbon monoxide molecule from the molecular ion. |

Mechanistic Insights:

-

The molecular ion at m/z 164 confirms the molecular weight of the compound.

-

The peak at m/z 163 is highly characteristic of an aldehyde, resulting from the facile loss of the weakly bound aldehydic hydrogen atom.[16]

-

The formation of the ion at m/z 135 represents the loss of the entire formyl group (•CHO), leading to a stable substituted benzyl-type cation. This is often a prominent peak in the spectrum of benzaldehyde derivatives.[17]

Conclusion

The structural identity of this compound is unequivocally established through the combined application of NMR, IR, and Mass Spectrometry. ¹H and ¹³C NMR define the precise proton and carbon environments, confirming the substitution pattern and symmetry of the molecule. IR spectroscopy provides definitive evidence for the key functional groups—the conjugated aldehyde, the aromatic ring, and the ether linkage. Finally, mass spectrometry confirms the molecular weight and reveals a characteristic fragmentation pattern dominated by the loss of the aldehydic hydrogen and formyl group. Together, these spectroscopic techniques provide a robust and self-validating dataset for the comprehensive characterization of this compound, essential for its application in research and development.

References

-

Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions. Retrieved from Doc Brown's Chemistry. [Link]

-

Perez Rial, L. (n.d.). Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. Longdom Publishing. Retrieved from Longdom Publishing. [Link]

-

Microbe Notes. (2022, January 12). NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. Retrieved from Microbe Notes. [Link]

-

Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy. Retrieved from Wikipedia. [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from Specac Ltd. [Link]

-

Filo. (2025, October 5). Mass fragmentation in benzaldehyde. Retrieved from Filo. [Link]

-

Gunther, H. (n.d.). NMR Spectroscopy: Basic Principles, Concepts and Applications in Chemistry, 3rd Edition. Retrieved from a Wiley-VCH publication summary. [Link]

-

Scribd. (n.d.). IR Spectroscopy: Functional Group Analysis. Retrieved from Scribd. [Link]

-

Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy. Retrieved from Wikipedia. [Link]

-

Chemistry For Everyone. (2025, January 22). What Is Functional Group Region In IR Spectroscopy?. YouTube. [Link]

-

Spectroscopy Online. (2017, November 1). The C=O Bond, Part II: Aldehydes. Retrieved from Spectroscopy Online. [Link]

-

Scribd. (n.d.). Fragmentation of BENZALDEHYDE. Retrieved from Scribd. [Link]

-

Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from Chemistry LibreTexts. [Link]

-

University of Colorado Boulder. (n.d.). INFRARED SPECTROSCOPY (IR). Retrieved from University of Colorado Boulder. [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from The Royal Society of Chemistry. [Link]

-

Berkeley Learning Hub. (2024, September 24). Aldehyde IR Spectroscopy. Retrieved from Berkeley Learning Hub. [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from The Royal Society of Chemistry. [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0029686). Retrieved from Human Metabolome Database. [Link]

-

NC State University Libraries. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones. Retrieved from NC State University Libraries. [Link]

-

University of Calgary. (n.d.). IR: aldehydes. Retrieved from University of Calgary. [Link]

-

Chemistry LibreTexts. (2024, September 30). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from Chemistry LibreTexts. [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686). Retrieved from Human Metabolome Database. [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). Retrieved from Human Metabolome Database. [Link]

-

NIST WebBook. (n.d.). Benzaldehyde, 3,4-dimethoxy-. Retrieved from NIST WebBook. [Link]

-

NIST WebBook. (n.d.). Benzaldehyde, 4-hydroxy-3,5-dimethoxy-. Retrieved from NIST WebBook. [Link]

Sources

- 1. microbenotes.com [microbenotes.com]

- 2. longdom.org [longdom.org]

- 3. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 4. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. rsc.org [rsc.org]

- 6. rsc.org [rsc.org]

- 7. wiley.com [wiley.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. scribd.com [scribd.com]

- 10. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 11. spectroscopyonline.com [spectroscopyonline.com]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. scribd.com [scribd.com]

- 16. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 17. Mass fragmentation in benzaldehyde | Filo [askfilo.com]

1H NMR spectrum of 3,5-Dimethyl-4-Methoxybenzaldehyde

An In-Depth Technical Guide to the ¹H NMR Spectrum of 3,5-Dimethyl-4-Methoxybenzaldehyde

Abstract

This technical guide provides a comprehensive analysis of the Proton Nuclear Magnetic Resonance (¹H NMR) spectrum of this compound. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing the spectrum, detailed peak assignments, and the influence of the molecule's unique substitution pattern on chemical shifts and multiplicities. We will explore the causality behind the observed spectral features, grounded in fundamental concepts of molecular symmetry and electronic effects. Furthermore, this guide presents a standardized protocol for sample preparation and data acquisition, ensuring methodological integrity and reproducibility.

Introduction: The Structural Significance of this compound

This compound is a substituted aromatic aldehyde of interest in organic synthesis and medicinal chemistry. Its specific arrangement of electron-donating (methyl, methoxy) and electron-withdrawing (aldehyde) groups on the benzene ring creates a distinct electronic environment, making it a valuable building block for more complex molecular architectures.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic compounds.[1] ¹H NMR, in particular, provides detailed information about the number of different types of protons, their chemical environments, their relative numbers, and their proximity to other protons within a molecule. This guide will systematically deconstruct the ¹H NMR spectrum of this compound to provide a clear and authoritative interpretation.

Molecular Structure and Symmetry Analysis

To predict and interpret the ¹H NMR spectrum, a foundational understanding of the molecule's structure and symmetry is crucial.

Caption: Molecular structure of this compound with proton environments labeled (a-d).

The key structural feature is the plane of symmetry that bisects the molecule through the C1-C4 axis, passing directly through the aldehyde and methoxy groups. This symmetry has a profound impact on the ¹H NMR spectrum:

-

Aromatic Protons: The proton at position C2 is chemically equivalent to the proton at C6.

-

Methyl Protons: The methyl group at C3 is chemically equivalent to the methyl group at C5.

Consequently, instead of observing six distinct signals, we anticipate only four signals in the ¹H NMR spectrum, corresponding to the four unique proton environments labeled (a), (b), (c), and (d).[2]

Spectral Prediction and Detailed Signal Assignment

Based on established principles of chemical shifts and substituent effects, we can predict the characteristics of each of the four expected signals.[3][4]

| Signal Label | Assignment | Predicted Chemical Shift (δ, ppm) | Integration | Multiplicity |

| a | Aldehyde (-CHO) | 9.8 - 10.0 | 1H | Singlet (s) |

| b | Aromatic (Ar-H) | ~7.6 | 2H | Singlet (s) |

| c | Methoxy (-OCH₃) | ~3.9 | 3H | Singlet (s) |

| d | Methyl (-CH₃) | ~2.3 | 6H | Singlet (s) |

Aldehyde Proton (a): δ ~9.9 ppm (1H, s)

The proton attached to the carbonyl carbon of the aldehyde is the most deshielded proton in the molecule. Its chemical shift appears far downfield (9.8-10.0 ppm) for two primary reasons:

-

Inductive Effect: The highly electronegative oxygen atom of the carbonyl group withdraws electron density from the C-H bond, deshielding the proton.

-

Magnetic Anisotropy: The circulating π-electrons of the C=O double bond generate a local magnetic field that strongly reinforces the external applied magnetic field in the region of the aldehyde proton.[5]

This proton has no adjacent, non-equivalent protons, and therefore appears as a sharp singlet.[6]

Aromatic Protons (b): δ ~7.6 ppm (2H, s)

The two equivalent aromatic protons are located ortho to the electron-withdrawing aldehyde group and meta to the electron-donating methoxy and methyl groups.

-

Deshielding Influence: The -CHO group is a powerful deactivating group that withdraws electron density from the aromatic ring, particularly from the ortho and para positions, causing a downfield shift.[6]

-

Shielding Influence: The -OCH₃ and -CH₃ groups are activating, electron-donating groups that increase electron density on the ring, causing an upfield (shielding) shift.

The observed chemical shift is a net result of these competing effects. Given their ortho position to the strongly deshielding aldehyde, these protons are found in the downfield region of the aromatic spectrum, typically around 7.0-8.0 ppm.[4] Due to the molecule's symmetry, they are chemically equivalent and do not couple with each other, resulting in a singlet integrating to 2H.

Methoxy Protons (c): δ ~3.9 ppm (3H, s)

The three protons of the methoxy group are equivalent. They are attached to a carbon that is bonded to an electronegative oxygen atom, which deshields them and shifts their signal downfield relative to alkyl C-H protons.[1] This signal is characteristically found around 3.5-4.0 ppm and appears as a singlet, integrating to 3H.

Methyl Protons (d): δ ~2.3 ppm (6H, s)

The six protons of the two methyl groups are equivalent due to the molecule's symmetry. These are benzylic protons (protons on a carbon atom directly attached to an aromatic ring) and their signals typically appear in the 2.0-3.0 ppm range.[4] They appear as a single, sharp singlet that integrates to 6H. Data for the closely related 3,5-dimethylbenzaldehyde shows these protons at δ 2.39 ppm.[7]

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

Adherence to a rigorous experimental protocol is essential for obtaining reliable and reproducible NMR data.

Caption: Standardized workflow for ¹H NMR sample preparation, data acquisition, and processing.

Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of solid this compound.

-

Transfer the solid to a clean, dry vial.

-

Add approximately 0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆). Ensure the solvent does not contain residual protonated impurities that could interfere with the spectrum.

-

Add a small amount of an internal standard, typically Tetramethylsilane (TMS), which is defined as 0.0 ppm and used for chemical shift calibration.

-

Gently agitate the vial to ensure the sample is fully dissolved.

-

Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Locking: The instrument locks onto the deuterium signal of the solvent to counteract any magnetic field drift during the experiment.

-

Tuning: The probe is tuned to the specific frequency of the protons being observed to maximize signal sensitivity.

-

Shimming: The magnetic field homogeneity is optimized by adjusting the shim coils to produce sharp, symmetrical peaks.

-

Set the appropriate acquisition parameters (e.g., spectral width, number of scans, relaxation delay). For a standard ¹H spectrum, 8 to 16 scans are typically sufficient.

-

Initiate data acquisition.

-

-

Data Processing:

-

The raw data (Free Induction Decay, FID) is converted into a frequency-domain spectrum via a Fourier Transform.

-

The spectrum is phased to ensure all peaks are in the positive absorptive mode.

-

The baseline is corrected to be flat and at zero intensity.

-

The chemical shift axis is calibrated by setting the TMS peak to 0.0 ppm.

-

The area under each signal is integrated to determine the relative ratio of protons.

-

Peak picking is performed to identify the precise chemical shift of each signal.

-

Conclusion

The ¹H NMR spectrum of this compound is a textbook example of how molecular symmetry and the electronic nature of substituents dictate spectral appearance. The spectrum is characterized by four distinct singlets, corresponding to the aldehyde, aromatic, methoxy, and equivalent methyl protons. The downfield shift of the aldehyde proton is its most prominent feature, while the equivalence of the aromatic and methyl protons, resulting in two sharp singlets, directly confirms the C₂ᵥ symmetry of the molecule. This comprehensive analysis serves as an authoritative guide for the identification and characterization of this compound and provides a framework for interpreting the spectra of similarly substituted aromatic systems.

References

-

University of Wisconsin-Madison, Department of Chemistry. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

-

TheElkchemist. (2022, September 17). Interpreting H-NMR Spectra Aromatic Molecule [Video]. YouTube. Retrieved from [Link]

-

Kwantlen Polytechnic University. (n.d.). 6.6 ¹H NMR Spectra and Interpretation (Part I). In Organic Chemistry I. KPU Pressbooks. Retrieved from [Link]

-

LibreTexts Chemistry. (2023, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

-

Jasperse, J. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]

-

Guo, B., Xue, J.-Y., Li, H.-X., Tan, D.-W., & Lang, J.-P. (2016). Electronic Supplementary Information. The Royal Society of Chemistry. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 4-Methoxybenzaldehyde · H NMR Spectrum (1D, 400 MHz, CDCl3, experimental). Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). proton 1H NMR spectrum of benzaldehyde C6H5CHO. Retrieved from [Link]

-

Frank Wong. (2015, April 22). Proton NMR Skills (Benzene Derivatives) - Part 1 [Video]. YouTube. Retrieved from [Link]

-

Supporting Information. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 4-Methoxybenzaldehyde · 13C NMR Spectrum (1D, 500 MHz, D2O, predicted). Retrieved from [Link]

- Google Patents. (n.d.). EP0155335A1 - Process for the preparation of 3,5-dimethoxy-4-alkoxy-benzaldehydes.

-

Abraham, R. J., et al. (n.d.). 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo. Modgraph. Retrieved from [Link]

Sources

- 1. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I [kpu.pressbooks.pub]

- 2. web.mnstate.edu [web.mnstate.edu]

- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. modgraph.co.uk [modgraph.co.uk]

- 6. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. rsc.org [rsc.org]

A Comprehensive Technical Guide to the ¹³C NMR Chemical Shifts of 3,5-Dimethyl-4-Methoxybenzaldehyde

Abstract

This technical guide provides an in-depth analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 3,5-Dimethyl-4-Methoxybenzaldehyde, a key aromatic aldehyde intermediate in various synthetic applications. As a self-validating document, this guide synthesizes theoretical predictions with established principles of substituent effects on aromatic systems to provide a robust framework for spectral interpretation. We will deconstruct the chemical shifts of each unique carbon atom, explaining the electronic and structural rationale behind its observed resonance. Furthermore, this guide presents a field-proven, step-by-step experimental protocol for acquiring high-quality ¹³C NMR data for this and similar analytes, ensuring reproducibility and scientific rigor. This document is intended for researchers, chemists, and drug development professionals who rely on NMR spectroscopy for unambiguous structural elucidation and purity assessment.

Introduction: The Role of ¹³C NMR in Structural Elucidation

In the fields of chemical synthesis, natural product chemistry, and pharmaceutical development, the unambiguous determination of molecular structure is paramount. Among the suite of analytical techniques available, ¹³C NMR spectroscopy stands out for its ability to provide direct insight into the carbon skeleton of a molecule. Each chemically non-equivalent carbon atom in a molecule produces a distinct signal in the ¹³C NMR spectrum, with its position (chemical shift, δ) being exquisitely sensitive to its local electronic environment.

This compound presents an excellent case study for applying the principles of ¹³C NMR spectroscopy. Its structure combines an electron-withdrawing aldehyde group with electron-donating methoxy and methyl substituents on a benzene ring. Understanding how these competing electronic effects manifest in the ¹³C NMR spectrum is crucial for confirming its identity and assessing its purity. This guide will walk through a detailed assignment of its ¹³C NMR signals, grounded in the foundational principles of substituent-induced chemical shifts.

Molecular Structure and Carbon Atom Numbering

To facilitate a clear and unambiguous discussion of the chemical shifts, the carbon atoms of this compound are numbered according to the scheme presented below. This systematic numbering will be used throughout the analysis.

Figure 1: IUPAC numbering scheme for this compound.

Analysis of ¹³C NMR Chemical Shifts

Due to the molecular symmetry of the compound, where a plane bisects the C1-C4 axis and the aldehyde group, there are six unique carbon environments, which will result in six distinct signals in the ¹³C NMR spectrum. The predicted chemical shifts are summarized in the table below, followed by a detailed causal analysis for each signal.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale / Dominant Effects |

|---|---|---|

| C7 (CHO) | ~191.5 | sp² carbonyl carbon, strongly deshielded by electronegative oxygen. |

| C4 (C-OCH₃) | ~163.0 | Aromatic C-O, deshielded by oxygen's inductive effect. |

| C3, C5 (C-CH₃) | ~139.5 | Quaternary aromatic, influenced by adjacent methyl and methoxy groups. |

| C1 (C-CHO) | ~130.0 | Ipso-carbon to aldehyde, deshielded by carbonyl group. |

| C2, C6 (CH) | ~108.0 | Shielded by ortho-methoxy and para-methyl electron-donating effects. |

| C10 (OCH₃) | ~55.5 | Standard sp³ methoxy carbon. |

| C8, C9 (CH₃) | ~16.0 | Standard sp³ aromatic methyl carbons. |

Note: Values are predicted based on established substituent effects and data from analogous compounds. Experimental values may vary slightly based on solvent and concentration.

Detailed Peak Assignment and Scientific Rationale

The chemical shift of each carbon is determined by the sum of shielding (upfield shift to lower ppm) and deshielding (downfield shift to higher ppm) effects from its neighboring atoms and functional groups.

-

C7 (Aldehyde Carbonyl): δ ≈ 191.5 ppm The aldehyde carbon is consistently the most downfield signal in the spectrum.[1][2] This significant deshielding is a hallmark of carbonyl carbons and arises from two primary factors: the high electronegativity of the double-bonded oxygen atom, which withdraws electron density from the carbon, and the sp² hybridization of the carbon atom. For comparison, the aldehyde carbon in benzaldehyde resonates at approximately 192.3 ppm.[2]

-

C4 (Ipso-Methoxy Carbon): δ ≈ 163.0 ppm This carbon, directly attached to the highly electronegative oxygen of the methoxy group, is strongly deshielded. The oxygen atom exerts a powerful inductive (-I) effect, pulling electron density away from C4 and shifting its signal significantly downfield. In the model compound 4-methoxybenzaldehyde, this carbon appears at a similar position of 164.6 ppm, confirming the dominant nature of this effect.[3]

-

C3 and C5 (Ipso-Methyl Carbons): δ ≈ 139.5 ppm These two carbons are chemically equivalent due to the molecule's symmetry. Their chemical shift is influenced by several factors. As quaternary carbons within the aromatic ring, they are inherently more deshielded than protonated aromatic carbons. They are further influenced by the attached electron-donating methyl groups and the adjacent electron-donating methoxy group. In 3,5-dimethylbenzaldehyde, the equivalent carbons resonate at 138.8 ppm, providing a strong reference point.[3]

-

C1 (Ipso-Aldehyde Carbon): δ ≈ 130.0 ppm The C1 carbon is attached to the electron-withdrawing aldehyde group. This group deshields the ipso-carbon, moving its signal downfield relative to benzene (128.5 ppm). However, this deshielding is moderated by the powerful electron-donating methoxy group in the para position (+M effect), which increases electron density throughout the ring. In 4-methoxybenzaldehyde, the C1 carbon is found at 129.9 ppm, illustrating this moderating influence.[3]

-

C2 and C6 (Aromatic CH): δ ≈ 108.0 ppm By symmetry, C2 and C6 are equivalent. Their chemical shift is the most complex to predict but follows clear chemical principles. These carbons are ortho to the strongly electron-donating methoxy group at C4. This positional relationship results in a strong shielding effect due to resonance (+M effect), which pushes the signal significantly upfield.[4] While they are also meta to the electron-withdrawing aldehyde group, the meta effect is generally weaker. The combined result is a net shielding, making these the most upfield of the aromatic carbon signals.

-

C10 (Methoxy Carbon): δ ≈ 55.5 ppm The signal for the methoxy carbon is highly predictable. As an sp³-hybridized carbon attached to an oxygen atom, it consistently appears in the 50-65 ppm range.[1] The experimental value for the methoxy carbon in 4-methoxybenzaldehyde is 55.6 ppm, providing a very reliable estimate for our target molecule.[3]

-

C8 and C9 (Methyl Carbons): δ ≈ 16.0 ppm The two methyl carbons are equivalent and, as typical sp³-hybridized alkyl carbons attached to an aromatic ring, appear in the far upfield region of the spectrum. In 3,5-dimethylbenzaldehyde, the methyl carbons resonate at 21.1 ppm, which serves as a solid baseline for our prediction.[3]

Experimental Protocol for ¹³C NMR Acquisition

The following protocol describes a self-validating system for obtaining a high-resolution, proton-decoupled ¹³C NMR spectrum of this compound. Adherence to this methodology ensures data quality and reproducibility.

Workflow Diagram

Figure 2: Standard workflow for ¹³C NMR sample preparation and data acquisition.

Step-by-Step Methodology

-

Sample Preparation:

-

Mass: Accurately weigh between 50-100 mg of solid this compound. A higher concentration is necessary for ¹³C NMR compared to ¹H NMR due to the low natural abundance of the ¹³C isotope (~1.1%).[5]

-

Solvent: In a clean, dry vial, dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice for non-polar to moderately polar organic molecules. The deuterium signal is used by the spectrometer to "lock" the magnetic field, preventing drift.

-

Filtration and Transfer: To ensure magnetic field homogeneity, the final solution must be free of any particulate matter.[5] Draw the solution into a Pasteur pipette that has a small, tight plug of glass wool at its neck. Carefully filter the solution directly into a clean, dry 5 mm NMR tube. The final sample height in the tube should be approximately 4-5 cm.

-

Capping and Cleaning: Cap the NMR tube securely. Wipe the outside of the tube with a lint-free tissue (e.g., Kimwipe) moistened with isopropanol or acetone to remove any fingerprints or dust before insertion into the spectrometer.

-

-

Instrumental Setup and Parameters (Example for a 400 MHz Spectrometer):

-

Locking and Shimming: Insert the sample into the spectrometer. The instrument will automatically lock onto the deuterium signal of the CDCl₃. Perform an automated or manual shimming procedure to optimize the homogeneity of the magnetic field, which is critical for achieving sharp spectral lines.

-

Tuning: Tune the ¹³C probe to the correct frequency to ensure maximum signal transmission and reception.

-

Acquisition Parameters:

-

Pulse Program: Use a standard proton-decoupled pulse sequence, such as zgpg30 (Bruker), which involves a 30° pulse angle.

-

Relaxation Delay (d1): Set a relaxation delay of 2 seconds. This delay allows the carbon nuclei to return to thermal equilibrium between pulses, which is important for accurate quantification, although less critical for simple identification.

-

Acquisition Time (aq): An acquisition time of 1-2 seconds is typical.

-

Number of Scans (ns): Due to the low sensitivity of ¹³C, a significant number of scans must be accumulated. Start with 1024 scans and increase as needed to achieve an adequate signal-to-noise ratio. The time required for the experiment is directly proportional to the number of scans.

-

-

-

Data Processing:

-

Fourier Transform: Apply an exponential multiplication (line broadening factor of ~1 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by a Fourier Transform to convert the time-domain data into the frequency-domain spectrum.

-

Phasing and Baseline Correction: Manually or automatically phase the spectrum to ensure all peaks are in the positive absorptive mode. Apply a baseline correction algorithm to ensure the baseline is flat and at zero intensity.

-

Referencing: Calibrate the chemical shift axis. For samples in CDCl₃, the solvent's carbon signal appears as a triplet centered at δ 77.16 ppm.[6] Set this peak to its known value to reference the entire spectrum accurately.

-

Conclusion

The ¹³C NMR spectrum of this compound is a clear illustration of fundamental chemical principles. The interplay of inductive and resonance effects from the aldehyde, methoxy, and methyl substituents results in a predictable and interpretable pattern of chemical shifts. By combining theoretical knowledge with data from analogous structures, a confident assignment of all six unique carbon signals can be achieved. The detailed experimental protocol provided herein offers a robust methodology for obtaining high-quality data, underscoring the power of ¹³C NMR as an indispensable tool for structural verification in modern chemical research.

References

-

Gou, S., Chen, Z., & Wu, J. (2006). 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: substituent chemical shift increments. Magnetic Resonance in Chemistry, 44(8), 797-806. Available at: [Link]

-

Ohta, K., et al. (2017). 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Physical Chemistry Chemical Physics, 19(44), 29831-29839. Available at: [Link]

-

University of Ottawa. (n.d.). NMR Sample Preparation. Department of Chemistry and Biomolecular Sciences. Available at: [Link]

-

Spiesecke, H., & Schneider, W. G. (1961). Substituent Effects on the C13 and H1 Chemical Shifts in Monosubstituted Benzenes. The Journal of Chemical Physics, 35(2), 722-730. Available at: [Link]

-

Scribd. (n.d.). 13-C NMR Chemical Shift Table.pdf. Available at: [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Available at: [Link]

- Supporting Information for various publications often contain raw spectral data. Example data for substituted benzaldehydes can be found in supplementary materials for organic chemistry journals. For instance, see supporting information for articles in Organic Letters or Journal of Organic Chemistry.

-

Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of benzaldehyde. Available at: [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Available at: [Link]

-

Krygowski, T. M., et al. (2000). Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Molecules, 5(4), 534-545. Available at: [Link]

-

ResearchGate. (2006). 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: Substituent chemical shift increments. Available at: [Link]

-

Viesser, R. V., et al. (2018). The halogen effect on the 13C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics, 20(16), 10793-10801. Available at: [Link]

-

Amass, A. J., & Tighe, B. J. (1998). The influence of substituents on the 13C-NMR chemical shifts of meta- and para- substituted phenylacetylenes. Polymer International, 47(3), 321-326. Available at: [Link]

-

ALWSCI. (2024). How To Prepare And Run An NMR Sample. Available at: [Link]

-